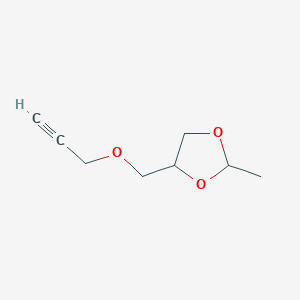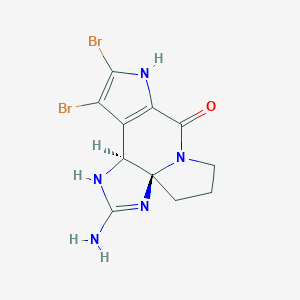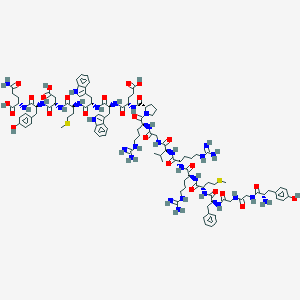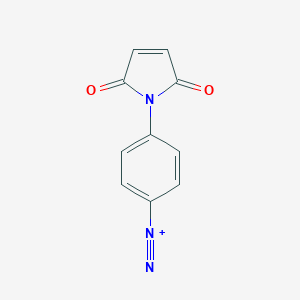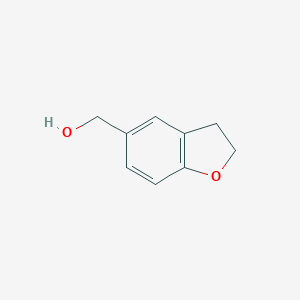
2,3-Dihydro-1-benzofuran-5-ylmethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzofuran derivatives has been widely studied, with methods often involving the cyclization of appropriate precursors. For example, the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione showcases complex reactions that yield benzofuran compounds with potential optoelectronic applications (Hiremath et al., 2018). Another approach involves palladium-catalyzed reactions for the synthesis of benzofuran derivatives, demonstrating the versatility of metal-catalyzed methods in constructing these heterocycles (Hu et al., 2018).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively analyzed using various spectroscopic techniques and theoretical calculations. For instance, the study on the synthesis and characterization of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione employed FT-IR, FT-Raman, NMR, and UV spectral studies, alongside density functional theory (DFT) calculations to elucidate the compound's structure (Hiremath et al., 2018).
Chemical Reactions and Properties
Benzofuran compounds participate in various chemical reactions, reflecting their reactive nature. For example, cascade reactions involving sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization have been developed for the synthesis of 2-benzofuran-2-ylacetamides, showcasing the complexity of reactions benzofurans can undergo (Gabriele et al., 2007).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting points, boiling points, solubility, and crystalline structure, can be determined experimentally. Studies often include X-ray crystallography to determine the solid-state structure, as seen in the synthesis and structural analysis of various benzofuran compounds (Then et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are central to understanding the behavior of benzofuran derivatives. Computational methods like DFT are commonly used to predict these properties, aiding in the design of new compounds with desired functionalities (Hiremath et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds using 2,3-dihydro-1-benzofuran derivatives as key intermediates. For instance, the synthesis of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and related compounds involves reactions of benzofuran derivatives to produce new ring systems with potential for further chemical transformations (Okuda et al., 2012). Similarly, benzofuran and 2,3-dihydrobenzofuran scaffolds have been utilized in diversity-oriented synthesis strategies to create libraries of compounds with varied biological activities, highlighting their versatility as core components in drug discovery (Qin et al., 2017).
Antimicrobial and Antifungal Applications
Some benzofuran derivatives have been evaluated for their in vitro antimicrobial and antifungal activities. A study synthesized novel benzofuran derivatives and tested them for anti-HIV, anticancer, antibacterial, and antifungal activities. Compounds showed mild antifungal activity, indicating potential use in developing new antimicrobial agents (Rida et al., 2006).
Chemical Synthesis Techniques
Research on 2,3-dihydro-1-benzofuran derivatives also contributes to the development of new chemical synthesis techniques. For example, palladium-catalyzed reactions have been employed to synthesize substituted 2,3-dihydrofurans and benzofurans, demonstrating the compound's role in facilitating novel synthetic pathways (Yoshida et al., 2004). This is further exemplified by a novel palladium-catalyzed tandem cyclization process developed for the synthesis of 2,3-difunctionalized benzofuran derivatives, showcasing the compound's utility in organic synthesis (Hu et al., 2018).
Potential Therapeutic Applications
While the request excludes drug use and side effects, it's notable that the research into 2,3-dihydro-1-benzofuran derivatives often explores their potential therapeutic applications. For instance, the synthesis of benzofuran pyrazole heterocycles has investigated their analgesic and anti-inflammatory activities, contributing to the broader search for new medications (Kenchappa & Bodke, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379853 | |
| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-ylmethanol | |
CAS RN |
103262-35-7 | |
| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

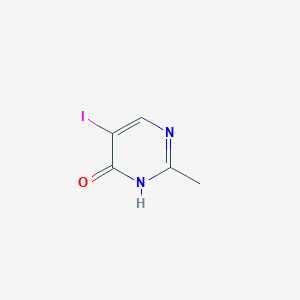
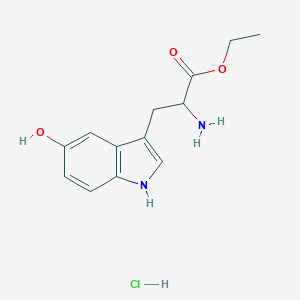
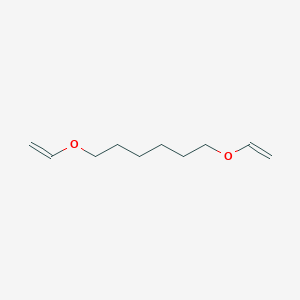
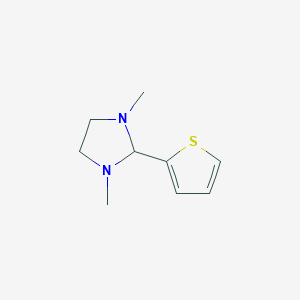
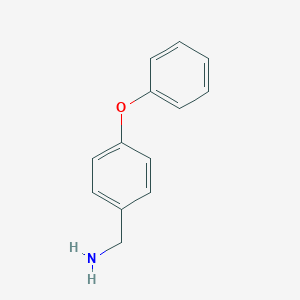
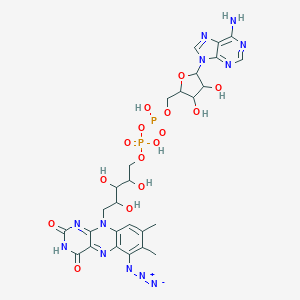
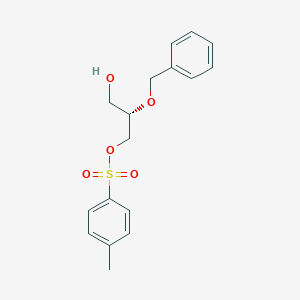
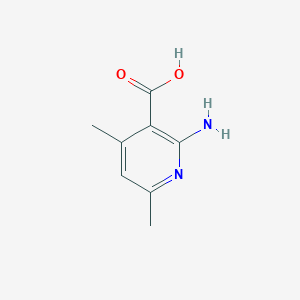
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
